tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate: is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of the spiroindoline family, which is known for its significant biological activities and potential therapeutic applications. The spirocyclic structure imparts rigidity and three-dimensionality, making it an attractive scaffold in drug design and discovery.
Vorbereitungsmethoden
The synthesis of tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives.
Spirocyclization: The spirocyclic structure is formed by reacting the indoline derivative with a suitable piperidine precursor under specific conditions.
tert-Butyl Protection:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, introducing different functional groups.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its bioactivity, including antimicrobial, antitumor, and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity. The exact molecular pathways involved depend on the specific target and the biological context.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate can be compared with other spiroindoline derivatives, such as:
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: Known for their effects on muscarinic serotonin receptors.
The uniqueness of tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate lies in its specific tert-butyl protection and the combination of indoline and piperidine rings, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
867009-74-3 |
---|---|
Molekularformel |
C24H30N2O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
tert-butyl 1'-benzylspiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C24H30N2O2/c1-23(2,3)28-22(27)26-18-24(20-11-7-8-12-21(20)26)13-15-25(16-14-24)17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |
InChI-Schlüssel |
AIVKRCJBYDIBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.